

The Discovery and Characterization of Cytochrome c from Bovine Heart: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CYTOCHROME C FROM
BOVINE HEART

Cat. No.: B1165588

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the pivotal discovery and early characterization of **cytochrome c from bovine heart** tissue. This heme-containing protein, a cornerstone of cellular respiration, was first observed by C.A. MacMunn in 1886, who named it "myohematin." However, its profound significance in biological oxidation was not recognized until the meticulous work of David Keilin in the 1920s.^[1] Keilin rediscovered the pigment, renamed it cytochrome, and elucidated its essential role as an electron carrier in the respiratory chain.^{[1][2]} This document delves into the historical experimental protocols used for its isolation, presents key quantitative data from early and modern studies, and visualizes the protein's functional context and the workflow of its discovery.

Physicochemical Properties of Bovine Heart Cytochrome c

The following tables summarize the key quantitative data for cytochrome c isolated from bovine heart, presenting both historical findings from the era of its discovery and more recent, refined measurements.

Table 1: Early Characterization Data (circa 1930s-1940s)

Property	Reported Value	Method	Reference
Iron Content	0.34%	Colorimetric Iron Assay	Keilin & Hartree, 1937[3]
Equivalent Weight	~16,500 g/mol	Based on Iron Content	Keilin & Hartree, 1937[3]
Absorption Maxima (reduced state)	~550 nm (α -band), ~521 nm (β -band)	Spectrophotometry	Keilin, 1925[2]

Table 2: Modern Physicochemical Data

Property	Reported Value	Method	Reference
Amino Acid Residues	104	Protein Sequencing	[4][5]
Molecular Mass	~12,327 Da	Mass Spectrometry	[5][6]
Isoelectric Point (pI)	10.0 - 10.5	Isoelectric Focusing	[4][5]
Molar Extinction Coefficient (ϵ mM) at 550 nm (reduced)	28.0 (in 0.1 M phosphate buffer, pH 6.8)	Spectrophotometry	[4][5]
Molar Extinction Coefficient (ϵ mM) at 550 nm (oxidized)	8.4 (in 0.1 M phosphate buffer, pH 6.8)	Spectrophotometry	[4][5]
Redox Potential (E°)	+260 mV	Potentiometry	[7]

Experimental Protocols: The Keilin and Hartree Method for Isolation of Cytochrome c from Bovine Heart

The following protocol is a detailed reconstruction of the simple and effective method developed by Keilin and Hartree in 1937 for the preparation of pure cytochrome c from heart

muscle.^[3] This method marked a significant advancement, enabling the production of much larger quantities of the purified protein for further study.

I. Materials and Reagents

- Bovine Heart Muscle: Freshly obtained.
- Trichloroacetic Acid (TCA) Solution: 10-20% (w/v) in distilled water.
- Ammonium Sulfate $[(\text{NH}_4)_2\text{SO}_4]$: Solid, analytical grade.
- Distilled Water
- Equipment:
 - Meat mincer
 - Large beakers or vessels for extraction and precipitation
 - Muslin or cheesecloth for filtration
 - Centrifuge (a low-speed, large-capacity centrifuge would have been typical of the era)
 - Dialysis tubing (cellophane)
 - Spectroscope or spectrophotometer for purity assessment

II. Extraction of Cytochrome c

- Tissue Preparation: Begin with fresh bovine heart muscle. Trim away excess fat and connective tissue. Pass the muscle through a meat mincer to achieve a fine pulp.
- Trichloroacetic Acid Extraction:
 - For every 1 kg of minced heart muscle, add approximately 2 liters of 10-20% trichloroacetic acid solution.
 - Stir the mixture thoroughly for 30-60 minutes at room temperature. The TCA serves to precipitate larger proteins and cellular debris while solubilizing the relatively small and

stable cytochrome c.

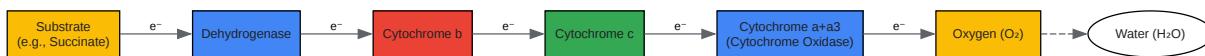
- Filtration:
 - Pour the resulting slurry through several layers of muslin or cheesecloth to filter out the solid tissue debris.
 - Squeeze the cloth to recover as much of the reddish-brown filtrate as possible. This filtrate contains the crude cytochrome c extract.

III. Fractional Precipitation with Ammonium Sulfate

- Initial Ammonium Sulfate Cut (to remove impurities):
 - Slowly add solid ammonium sulfate to the filtrate while stirring continuously. Add the salt until the solution reaches approximately 50% saturation. This can be monitored by observing the amount of undissolved salt at the bottom of the vessel. This step precipitates many of the remaining contaminating proteins.
 - Allow the mixture to stand for several hours, or overnight at 4°C, to ensure complete precipitation.
 - Centrifuge the mixture at a low speed (e.g., 2000-3000 x g) for 20-30 minutes to pellet the precipitated proteins.
 - Carefully decant and collect the supernatant, which contains the cytochrome c.
- Precipitation of Cytochrome c:
 - To the supernatant from the previous step, add more solid ammonium sulfate until the solution is fully saturated.
 - Stir until the salt is completely dissolved and allow the solution to stand for several hours to overnight at 4°C to precipitate the cytochrome c.
 - Collect the precipitated cytochrome c by centrifugation as described above. The resulting pellet will be a reddish-brown color.

IV. Purification and Desalting

- Redissolving the Precipitate: Discard the supernatant and redissolve the cytochrome c pellet in a minimal amount of distilled water.
- Dialysis:
 - Transfer the redissolved cytochrome c solution into a cellophane dialysis bag.
 - Dialyze against a large volume of distilled water for 24-48 hours, with several changes of the dialysis buffer. This will remove the excess ammonium sulfate and other small molecule impurities.

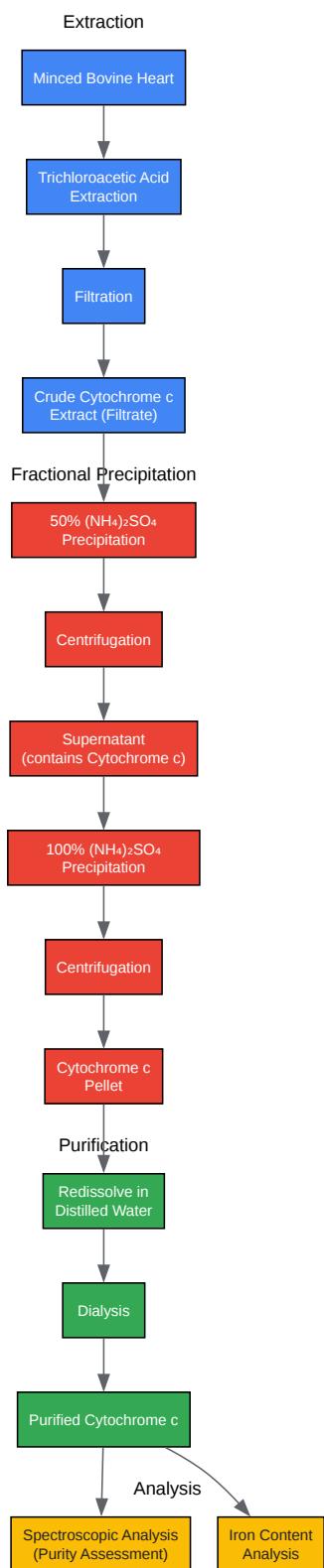

V. Assessment of Purity

- Spectroscopic Analysis: The purity of the cytochrome c solution was primarily assessed by spectrophotometry. A pure sample of reduced cytochrome c exhibits a characteristic sharp absorption peak (the α -band) at approximately 550 nm. The ratio of the absorbance at 550 nm (reduced) to the absorbance at 280 nm (a measure of total protein) can be used as an indicator of purity.[8][9]
- Iron Content Analysis: The iron content of the purified protein was determined using colorimetric methods.[3][6] A pure sample of bovine heart cytochrome c was found to contain 0.34% iron.[3]

Visualizations

Signaling Pathway: The Early Conception of the Respiratory Chain

The following diagram illustrates the simplified model of the mitochondrial respiratory chain as understood in the early to mid-20th century, highlighting the central role of cytochrome c in electron transport.



[Click to download full resolution via product page](#)

Caption: Early model of the mitochondrial respiratory chain.

Experimental Workflow: Isolation of Cytochrome c from Bovine Heart

This diagram outlines the key steps in the historical Keilin and Hartree method for the isolation and purification of cytochrome c.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of bovine heart cytochrome c.

Conclusion

The discovery and initial characterization of **cytochrome c from bovine heart** by pioneers like David Keilin laid the essential groundwork for our modern understanding of cellular metabolism and bioenergetics. The experimental techniques, though seemingly simple by today's standards, were remarkably effective and paved the way for decades of research into the intricate mechanisms of the electron transport chain. This guide serves as a testament to their foundational work and provides a valuable resource for researchers and professionals in the life sciences, offering a glimpse into the historical context and the fundamental properties of this vital protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. portlandpress.com [portlandpress.com]
- 2. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Redox properties of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Spectroscopic analysis of the cytochrome c oxidase-cytochrome c complex: circular dichroism and magnetic circular dichroism measurements reveal change of cytochrome c heme geometry imposed by complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Characterization of Cytochrome c from Bovine Heart: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1165588#discovery-of-cytochrome-c-in-bovine-heart>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com